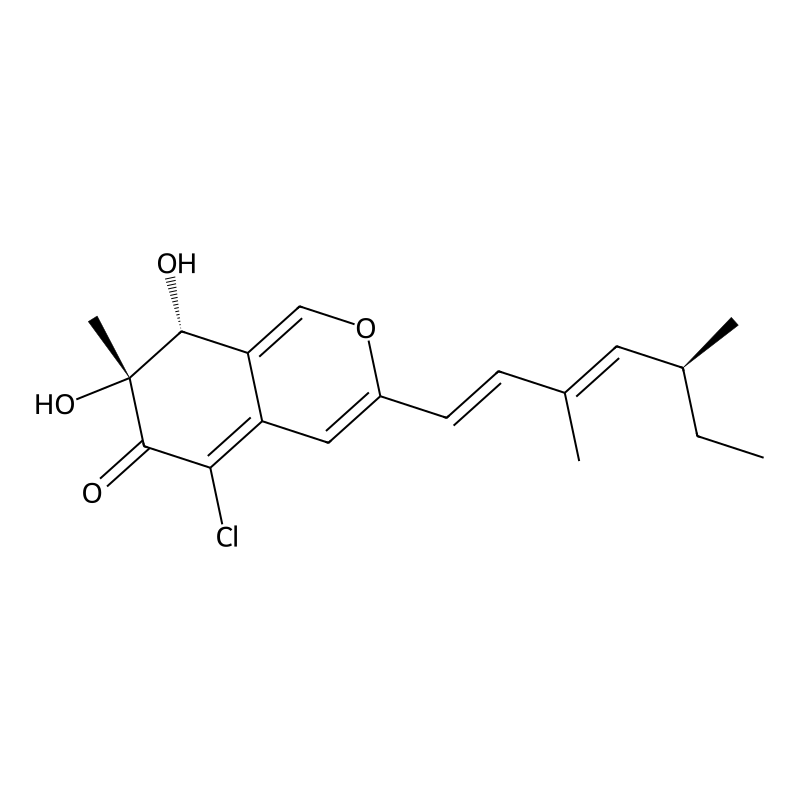

Isochromophilone V

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isochromophilone V is a member of the azaphilone family, which are characterized by their unique oxoisochromane ring structure. This compound was initially isolated from the culture broth of Penicillium multicolor, a fungus known for producing a variety of bioactive metabolites. Isochromophilone V has been identified as a complex molecule with significant biological activities, particularly in inhibiting key biological processes related to human health and agriculture .

- Reactions with Primary Amines: Isochromophilones can react with primary amines to form adducts, a process that is thought to be facilitated by the presence of functional groups within the molecule .

- Chlorination: The presence of chlorine in its structure suggests that isochromophilone V can undergo chlorination reactions, which may modify its biological activity and properties .

- Formation of Sclerotiorin Adducts: Isochromophilone V may also participate in the formation of sclerotiorin adducts through reactions with specific amines .

Isochromophilone V exhibits a range of biological activities:

- Inhibition of HIV Replication: It has been shown to inhibit the binding of gp120 to CD4, which is crucial for HIV entry into host cells .

- Inhibition of Enzymatic Activities: Isochromophilone V has demonstrated inhibitory effects on acyl-CoA: cholesterol acyltransferase and diacylglycerol acyltransferase, enzymes involved in lipid metabolism .

- Phytotoxicity: Some studies indicate that isochromophilones can exhibit phytotoxic effects, making them potential candidates for agricultural bioherbicides .

The synthesis of isochromophilone V can be approached through various methods:

- Natural Extraction: The most common method involves isolating the compound from fungal cultures, particularly from Penicillium multicolor and related species. This method ensures the compound's natural configuration and biological activity are preserved .

- Chemical Synthesis: Laboratory synthesis may involve using starting materials that mimic the natural biosynthetic pathways of fungi. Techniques such as solid-state reactions and cross-coupling reactions using palladium catalysts have been explored to create azaphilones with similar structures in an environmentally friendly manner

Isochromophilone V has potential applications in various fields:

- Pharmaceuticals: Due to its antiviral properties, particularly against HIV, it could be developed into therapeutic agents for treating viral infections.

- Agriculture: Its phytotoxicity makes it a candidate for developing bioherbicides that target specific weeds without harming crops .

- Biotechnology: The compound's ability to inhibit lipid metabolism enzymes could be useful in biotechnological applications aimed at managing cholesterol levels or developing anti-obesity drugs .

Research into the interactions of isochromophilone V with other molecules has revealed important insights:

- Binding Studies: Isochromophilone V has been studied for its binding affinity to proteins involved in HIV infection, showing promise as a lead compound for further drug development.

- Synergistic Effects: When combined with other compounds, isochromophilone V may enhance or modulate biological activities, making it an interesting subject for combination therapy studies in infectious diseases .

Isochromophilone V shares structural similarities with several other compounds within the azaphilone family. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| Isochromophilone I | Contains two isomers | Inhibits HIV replication | Complex structure with multiple forms |

| Isochromophilone II | Hydroxyl groups present | Inhibits lipid metabolism | Stronger inhibitory effect on ACAT |

| Isochromophilone III | Similar oxoisochromane ring | Antifungal properties | Exhibits broad-spectrum antifungal activity |

| Isochromophilone IV | Contains additional methyl groups | Phytotoxic effects | Higher potency against specific weeds |

Isochromophilone V stands out due to its specific inhibitory action against HIV and its potential use in agriculture as a bioherbicide, which may not be as pronounced in other azaphilones. Its unique combination of antiviral and phytotoxic properties makes it an intriguing subject for further research and application development.

Molecular Formula (C19H23ClO4) and Mass (350.84 g/mol)

Isochromophilone V is a chlorinated azaphilone natural product with the molecular formula C19H23ClO4 and a molecular weight of 350.84 g/mol [1] [2]. The compound belongs to the azaphilone family of polyketide-based fungal natural products, which are characterized by their highly oxygenated bicyclic pyrone-quinone structure [20]. The accurate mass of Isochromophilone V has been determined as 350.1285 Da through high-resolution mass spectrometry [3]. This molecular composition indicates the presence of nineteen carbon atoms, twenty-three hydrogen atoms, one chlorine atom, and four oxygen atoms in the structure [4].

The chemical abstracts service registry number for Isochromophilone V is 167355-56-8, and it has been catalogued in various chemical databases under multiple systematic names [1] [2]. The compound represents one member of a series of structurally related isochromophilones numbered from I through VIII, all isolated from Penicillium species [17].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H23ClO4 | [1] [2] |

| Molecular Weight | 350.84 g/mol | [1] [2] |

| Accurate Mass | 350.1285 Da | [3] |

| Chemical Abstracts Service Number | 167355-56-8 | [1] [2] |

Structural Elucidation and Characterization

The structural elucidation of Isochromophilone V was accomplished through comprehensive nuclear magnetic resonance spectroscopy and other spectroscopic analyses [17]. The compound features an azaphilone skeleton substituted with a chlorine atom at the C-5 position and a side chain consisting of 3,5-dimethyl-1,3-heptadiene at the C-3 position [11]. The International Union of Pure and Applied Chemistry name for Isochromophilone V is (7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one [1] [2].

The canonical Simplified Molecular Input Line Entry System notation for the compound is CCC(C)/C=C(\C)/C=C/C1=CC2=C(C(=O)C@(C)O)Cl [3] [4]. The International Chemical Identifier key is ZFOBGKZKFOAYTR-QWWUFSCHSA-N, providing a unique identifier for the compound in chemical databases [3] [6].

Nuclear magnetic resonance studies have revealed the presence of characteristic azaphilone proton and carbon signals [11]. The compound exhibits typical ultraviolet absorption patterns consistent with azaphilone chromophores, supporting its classification within this natural product family [12]. Mass spectrometric fragmentation patterns confirm the molecular ion peak and provide structural information about the side chain and core azaphilone framework [17].

Stereochemistry and Absolute Configuration

Configuration at C-7, C-8, and C-11 Stereocenters

Isochromophilone V contains multiple stereocenters that define its three-dimensional structure and biological activity [3] [6]. The absolute configuration at the C-7 and C-8 positions has been determined to be (7R,8R) through nuclear magnetic resonance analysis and comparison with related compounds [1] [4]. These stereocenters are located within the dihydroxylated portion of the azaphilone core structure [3].

The C-7 position bears a methyl substituent and a hydroxyl group, while the C-8 position contains a hydroxyl group [1] [4]. The relative and absolute configurations of these stereocenters have been established through nuclear Overhauser effect spectroscopy experiments and chemical correlation studies [11]. The stereochemical assignment is consistent with the biosynthetic pathway typical of azaphilone natural products [20].

The configuration at the C-11 stereocenter, located within the side chain, has been characterized as having an S-configuration based on spectroscopic evidence [3] [4]. This stereocenter is part of the dimethylheptadienyl substituent and contributes to the overall three-dimensional shape of the molecule [1].

E/Z Configuration of Double Bonds

The double bonds within the side chain of Isochromophilone V exhibit specific geometric configurations that have been determined through nuclear magnetic resonance spectroscopy [3] [11]. The compound contains two double bonds in the heptadienyl side chain, both of which have been assigned E-configurations based on coupling constants and nuclear Overhauser effect correlations [1] [4].

The first double bond, located between C-1 and C-2 of the side chain, displays the E-configuration with the designation (1E) [3] [4]. The second double bond, positioned between C-3 and C-4 of the side chain, also exhibits E-geometry and is designated as (3E) [1] [3]. These E-configurations result in an extended conformation of the side chain, which may influence the compound's interaction with biological targets [14].

The determination of double bond geometry was accomplished through analysis of vicinal proton coupling constants and selective nuclear Overhauser effect experiments [11]. The E-configurations are consistent with the biosynthetic origin of the compound and similar azaphilone natural products [20].

Physical Properties

Solubility Profile and Partition Coefficients

The solubility characteristics of Isochromophilone V are influenced by its azaphilone structure and the presence of both polar and nonpolar functional groups [21]. The compound contains hydroxyl groups that contribute to its hydrophilic character, while the aromatic core and aliphatic side chain provide lipophilic properties [4]. The calculated logarithm of the partition coefficient between octanol and water is 3.5205, indicating moderate lipophilicity [4].

The topological polar surface area of Isochromophilone V is 66.76 Ų, which falls within the range typically associated with acceptable membrane permeability [4] [41]. The compound contains two hydrogen bond donors and four hydrogen bond acceptors, contributing to its polar surface area and influencing its solubility behavior [4] [44]. These physicochemical parameters suggest that Isochromophilone V may exhibit moderate solubility in both aqueous and organic solvents [21].

The refractive index of Isochromophilone V has been reported as 1.585, providing information about its optical properties [4]. This value is consistent with organic compounds containing aromatic rings and multiple functional groups [45]. The molecular complexity of the compound is rated at 696, reflecting its structural sophistication [4].

Melting Point (58-61°C) and Boiling Point (492.4°C)

Isochromophilone V exhibits a melting point range of 58-61°C, indicating its relatively low thermal stability in the solid state [4]. This melting point is characteristic of organic compounds with complex structures containing multiple functional groups and suggests that the compound may be sensitive to elevated temperatures [35]. The narrow melting point range indicates good purity of isolated samples [9].

The estimated boiling point of Isochromophilone V is 492.4°C at 760 millimeters of mercury atmospheric pressure [4]. This high boiling point reflects the compound's substantial molecular weight and the presence of multiple polar functional groups that contribute to intermolecular interactions [28]. The significant difference between the melting and boiling points suggests a wide liquid range for the compound [4].

The flash point of Isochromophilone V has been calculated as 251.6°C, providing important information for safe handling and storage procedures [4]. This relatively high flash point indicates that the compound is not highly volatile under normal laboratory conditions [35]. Temperature-dependent stability studies would be valuable for understanding the thermal decomposition pathways of this azaphilone [37].

Density and Other Physical Parameters

The density of Isochromophilone V has been reported as 1.25 g/cm³, indicating that the compound is denser than water [4]. This density value is consistent with organic molecules containing aromatic systems and heteroatoms [24]. The relatively high density reflects the compact molecular structure and the presence of the chlorine atom, which contributes significantly to the molecular weight [4].

Additional physical parameters include the molecular refractivity and polarizability, which influence the compound's optical properties and intermolecular interactions [4]. The compound exhibits a molecular complexity score of 696, placing it among structurally sophisticated natural products [4]. The presence of multiple stereocenters and functional groups contributes to this complexity rating [4].

The molecular volume and surface area calculations provide insights into the three-dimensional structure and potential binding interactions of Isochromophilone V [43]. These parameters are particularly relevant for understanding the compound's behavior in biological systems and its interactions with target proteins [42]. The combination of polar and nonpolar regions within the molecule creates a unique physicochemical profile [21].

Chemical Reactivity and Stability

Functional Group Reactivity

The chemical reactivity of Isochromophilone V is determined by the presence of multiple functional groups within its azaphilone framework [18] [20]. The compound contains hydroxyl groups at the C-7 and C-8 positions, which can participate in hydrogen bonding and nucleophilic substitution reactions [1] [15]. These hydroxyl groups contribute to the compound's ability to form complexes with metal ions and interact with biological macromolecules [18].

The carbonyl group within the azaphilone core represents a key reactive site that can undergo nucleophilic addition reactions [20] [34]. This electrophilic center is particularly susceptible to attack by primary amines, leading to the formation of vinylogous γ-pyridones, which is a characteristic reaction of azaphilones [20]. The chlorine substituent at the C-5 position may influence the electronic properties of the aromatic system and affect the reactivity of adjacent functional groups [18].

The double bonds in the side chain can potentially undergo addition reactions, cycloaddition reactions, and oxidation processes [14]. The extended conjugation system within the molecule contributes to its chromophoric properties and may influence its photochemical stability [32]. Understanding these reactivity patterns is crucial for predicting the compound's behavior under various chemical conditions [15].

1H Nuclear Magnetic Resonance Spectral Features and Assignments

Proton nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for the structural elucidation of Isochromophilone V. The 1H nuclear magnetic resonance spectrum of this azaphilone derivative exhibits characteristic resonances that provide critical information regarding the molecular framework and substitution patterns [1] [2] [3].

The aromatic region of the 1H nuclear magnetic resonance spectrum typically displays signals corresponding to the benzopyran core structure. These resonances appear in the downfield region, generally between 6.0 and 8.0 parts per million, and are indicative of the conjugated aromatic system inherent to the azaphilone scaffold [3] [4]. The chemical shift positions and multiplicities of these signals provide valuable insights into the substitution pattern of the isochromene ring system.

The aliphatic side chain of Isochromophilone V contributes significantly to the complexity of the 1H nuclear magnetic resonance spectrum. The 3,5-dimethyl-1,3-heptadienyl substituent at the C-3 position generates multiple resonances throughout the aliphatic region [5] [2]. Olefinic protons associated with the dienyl system typically appear between 5.0 and 7.0 parts per million, with coupling patterns that reveal the stereochemistry of the double bonds. The large coupling constants observed for these olefinic protons are consistent with E-configuration geometry in the conjugated side chain [6] [3].

Methyl group resonances provide distinctive fingerprints for structural identification. In Isochromophilone V, several methyl substituents contribute to the 1H nuclear magnetic resonance pattern, appearing as singlets and doublets in the upfield region between 0.8 and 2.5 parts per million [5] [7]. The chemical shifts and multiplicities of these methyl signals are influenced by their electronic environment and proximity to electron-withdrawing or electron-donating substituents.

The hydroxyl protons in Isochromophilone V may exhibit variable chemical shifts depending on hydrogen bonding interactions and exchange rates with the deuterated solvent. These signals are often observed as broad resonances and may be confirmed through deuterium oxide exchange experiments [1] [2].

13C Nuclear Magnetic Resonance Chemical Shifts and Carbon Framework

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive information regarding the carbon skeleton of Isochromophilone V. The 13C nuclear magnetic resonance spectrum encompasses a broader chemical shift range compared to 1H nuclear magnetic resonance, extending from 0 to 220 parts per million, which enables the identification of diverse carbon environments within the molecule [8] [9].

The carbonyl carbons represent the most distinctive features in the 13C nuclear magnetic resonance spectrum of Isochromophilone V. These signals typically appear in the far downfield region between 170 and 220 parts per million [5] [10]. The azaphilone core contains multiple carbonyl functionalities, including ketone and potential lactone carbons, each exhibiting characteristic chemical shift values that reflect their specific electronic environments and conjugation patterns.

Aromatic and olefinic carbons constitute another significant class of resonances in the 13C nuclear magnetic resonance spectrum. These carbons typically resonate between 100 and 160 parts per million, with quaternary carbons often appearing at distinct chemical shift positions that aid in structural assignment [3] [4]. The benzopyran core of Isochromophilone V contains both protonated and non-protonated aromatic carbons, which can be differentiated through Distortionless Enhancement by Polarization Transfer experiments.

The aliphatic carbons of the side chain and substituents contribute to the complexity of the 13C nuclear magnetic resonance spectrum. Methyl carbons typically appear between 10 and 30 parts per million, while methylene and methine carbons resonate at higher field positions depending on their substitution patterns and proximity to electronegative atoms [5] [11]. The presence of chlorine substitution significantly influences the chemical shifts of adjacent carbons through inductive effects.

Quaternary carbons, which lack directly attached protons, appear as distinct signals in the 13C nuclear magnetic resonance spectrum but are absent from proton-detected experiments. These carbons are particularly important for establishing the connectivity and substitution patterns within the azaphilone framework [3] [12].

Two-dimensional Nuclear Magnetic Resonance Studies (Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation, Correlation Spectroscopy)

Two-dimensional nuclear magnetic resonance experiments provide crucial correlation information that establishes molecular connectivity and confirms structural assignments for Isochromophilone V [13] [14]. These experiments overcome the limitations of one-dimensional nuclear magnetic resonance by providing additional frequency dimensions that resolve overlapping signals and reveal molecular relationships.

Heteronuclear Single Quantum Coherence spectroscopy represents one of the most informative two-dimensional nuclear magnetic resonance techniques for azaphilone characterization [3] [15]. This experiment correlates protons with their directly bonded carbons through one-bond carbon-proton coupling interactions. The Heteronuclear Single Quantum Coherence spectrum enables the unambiguous assignment of proton signals to their corresponding carbon resonances, facilitating the construction of the molecular framework [16] [17].

In the Heteronuclear Single Quantum Coherence spectrum of Isochromophilone V, each proton signal correlates with its directly attached carbon, creating a two-dimensional map of direct connectivity. Methyl groups appear as characteristic correlations between methyl protons and methyl carbons, while aromatic protons correlate with their respective aromatic carbons [3] [18]. The dienyl side chain exhibits multiple Heteronuclear Single Quantum Coherence correlations that establish the carbon framework of the aliphatic substituent.

Heteronuclear Multiple Bond Correlation experiments provide long-range connectivity information through two- and three-bond carbon-proton coupling interactions [14] [15]. This technique is particularly valuable for establishing quaternary carbon assignments and determining substitution patterns around non-protonated centers. The Heteronuclear Multiple Bond Correlation spectrum reveals correlations between protons and carbons separated by two or three bonds, enabling the elucidation of molecular connectivity across the entire structure [16] [19].

Critical Heteronuclear Multiple Bond Correlation correlations in Isochromophilone V include connections between aromatic protons and carbonyl carbons, methyl protons to quaternary carbons, and side chain protons to the aromatic core. These long-range correlations are essential for confirming the attachment points of substituents and establishing the overall molecular architecture [3] [12].

Correlation Spectroscopy experiments reveal proton-proton coupling relationships through scalar coupling interactions [13] [14]. The Correlation Spectroscopy spectrum displays cross-peaks between protons that are coupled through bonds, typically spanning two to four bond relationships. This information is crucial for determining stereochemistry and confirming structural assignments [16] [19].

In Isochromophilone V, Correlation Spectroscopy correlations establish the connectivity within the dienyl side chain, confirming the sequence of methylene and methine groups. The coupling patterns observed in the Correlation Spectroscopy spectrum provide information about the stereochemistry of double bonds and the relative orientations of substituents [6] [3]. Additionally, Correlation Spectroscopy experiments can reveal through-bond connections between the aromatic core and aliphatic substituents.

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry

High-resolution mass spectrometry serves as an indispensable analytical technique for the precise molecular characterization of Isochromophilone V [20] [21]. This advanced analytical method provides accurate mass measurements with precision typically exceeding four decimal places, enabling the unambiguous determination of molecular formulas and elemental compositions [22] [23].

The molecular ion peak of Isochromophilone V appears at m/z 350.1285 in positive ionization mode, corresponding to the protonated molecular ion [M+H]+ [1] [7]. High-resolution mass spectrometry analysis confirms the molecular formula as C19H23ClO4 with a calculated exact mass of 350.1284869 daltons [1]. The mass accuracy achieved through high-resolution measurements typically falls within 5 parts per million, providing confidence in the molecular formula assignment [20] [21].

The presence of chlorine in Isochromophilone V generates a characteristic isotope pattern in the high-resolution mass spectrum. The molecular ion exhibits the expected isotope distribution with [M+H]+ and [M+H+2]+ peaks in a 3:1 intensity ratio, confirming the presence of one chlorine atom [24] [1]. This isotopic signature serves as a diagnostic feature for chlorinated azaphilones and provides additional confirmation of the proposed molecular structure.

High-resolution mass spectrometry instruments, including time-of-flight, Orbitrap, and Fourier transform ion cyclotron resonance systems, offer varying levels of mass resolution and accuracy [20] [25]. For Isochromophilone V analysis, these instruments provide mass resolution capabilities exceeding 60,000, enabling the separation of isobaric species and the precise determination of elemental compositions [20] [22].

The experimental protocol for high-resolution mass spectrometry analysis typically involves electrospray ionization or atmospheric pressure chemical ionization techniques. These soft ionization methods preserve the molecular ion while generating minimal fragmentation, allowing for accurate molecular weight determination [26] [22]. The choice of ionization mode and experimental conditions can significantly influence the quality and interpretability of the mass spectral data.

Fragmentation Patterns and Diagnostic Ions

Mass spectrometric fragmentation of Isochromophilone V provides structural information through the analysis of characteristic fragment ions and their abundance patterns [27] [10]. The fragmentation behavior of azaphilone compounds follows predictable pathways that reflect the inherent stability of different molecular segments and the preferential cleavage sites within the structure.

The fragmentation of Isochromophilone V typically initiates with the loss of neutral molecules from the molecular ion, generating diagnostic fragment ions that correspond to specific structural units [28] [10]. Common neutral losses include water (18 daltons), carbon monoxide (28 daltons), and methyl radicals (15 daltons), reflecting the presence of hydroxyl groups, carbonyl functionalities, and methyl substituents respectively [27] [29].

Alpha-cleavage represents a predominant fragmentation mechanism in azaphilone compounds, involving the rupture of bonds adjacent to carbonyl groups [10] [29]. This fragmentation pathway generates resonance-stabilized cations that appear as intense peaks in the mass spectrum. For Isochromophilone V, alpha-cleavage of the dienyl side chain produces characteristic fragment ions that retain the azaphilone core structure.

The chlorinated aromatic core of Isochromophilone V exhibits distinctive fragmentation patterns that differ from non-halogenated analogs. The presence of chlorine influences the fragmentation pathways through inductive effects and the stabilization of carbocation intermediates [10] [30]. Loss of hydrogen chloride (36 daltons) may occur under high-energy conditions, generating dechlorinated fragment ions.

McLafferty rearrangement represents another significant fragmentation mechanism observed in azaphilone mass spectrometry [10] [29]. This process involves the transfer of gamma-hydrogen atoms through six-membered ring transition states, leading to the elimination of alkene fragments and the formation of rearranged product ions. The McLafferty rearrangement provides additional structural information regarding the substitution patterns and connectivity within the molecule.

Diagnostic ions specific to the azaphilone scaffold include fragments corresponding to the loss of the entire side chain, retaining the chlorinated benzopyran core. These fragments provide confirmation of the azaphilone structure and enable differentiation from other natural product classes [6] [5]. The relative abundances of diagnostic ions vary depending on the instrumental conditions and the specific structural features of individual azaphilone derivatives.

Liquid Chromatography-Mass Spectrometry Applications

Liquid chromatography-mass spectrometry represents a powerful analytical platform for the separation, identification, and quantification of Isochromophilone V in complex biological matrices [26] [31]. This hyphenated technique combines the separation capabilities of high-performance liquid chromatography with the specificity and sensitivity of mass spectrometric detection.

The chromatographic separation of Isochromophilone V typically employs reversed-phase liquid chromatography with C18 stationary phases [26] [32]. Mobile phase compositions commonly utilize water-acetonitrile or water-methanol gradient systems with formic acid or acetic acid modifiers to enhance ionization efficiency and peak shape [26] [31]. The retention time of Isochromophilone V depends on the specific chromatographic conditions but generally falls within the range typical for moderately lipophilic natural products.

Mass spectrometric detection in liquid chromatography-mass spectrometry experiments provides both qualitative and quantitative information for Isochromophilone V [26] [33]. Selected ion monitoring and multiple reaction monitoring acquisition modes enable sensitive and selective detection of target compounds in complex mixtures. The characteristic mass spectral features, including the molecular ion and diagnostic fragment ions, serve as identification criteria for compound confirmation.

Tandem mass spectrometry capabilities in liquid chromatography-mass spectrometry systems enable structural elucidation through controlled fragmentation experiments [26] [31]. Collision-induced dissociation of the molecular ion generates characteristic fragment ion patterns that provide structural information and support compound identification. The fragmentation spectra obtained through tandem mass spectrometry serve as spectral libraries for database searching and compound identification.

Quantitative applications of liquid chromatography-mass spectrometry for Isochromophilone V analysis require the use of internal standards and calibration curves [31] [34]. The sensitivity and selectivity of mass spectrometric detection enable the quantification of azaphilone compounds at nanogram to microgram levels, depending on the instrumental configuration and sample matrix complexity [26] [22].

The analytical method development for Isochromophilone V liquid chromatography-mass spectrometry analysis involves optimization of chromatographic conditions, mass spectrometric parameters, and sample preparation procedures [26] [32]. Method validation encompasses assessments of linearity, precision, accuracy, detection limits, and matrix effects to ensure reliable quantitative results.

Infrared and Ultraviolet-Visible Spectroscopy

Characteristic Absorption Bands

Infrared spectroscopy provides definitive information regarding the functional groups present in Isochromophilone V through the identification of characteristic vibrational frequencies [35] [36]. The infrared spectrum of this azaphilone derivative exhibits distinctive absorption bands that correspond to specific molecular vibrations and enable functional group identification.

The carbonyl stretching frequencies represent the most prominent features in the infrared spectrum of Isochromophilone V. These absorptions typically appear in the region between 1650 and 1750 wavenumbers, with the exact positions depending on the conjugation patterns and hydrogen bonding interactions [36] [37]. The azaphilone core contains multiple carbonyl functionalities, including α,β-unsaturated ketones and potential lactone groups, each exhibiting characteristic stretching frequencies [38] [39].

The α,β-unsaturated carbonyl system in the azaphilone core generates a characteristic absorption band around 1650-1680 wavenumbers, reflecting the reduced stretching frequency due to conjugation with the aromatic system [40] [36]. This frequency shift from typical aliphatic ketones (1715 wavenumbers) provides confirmation of the extended conjugation within the molecular framework [37] [41].

Hydroxyl group stretching vibrations appear as broad absorption bands in the region between 3200 and 3600 wavenumbers [35] [36]. The breadth and position of these bands provide information regarding hydrogen bonding interactions and the specific environment of the hydroxyl substituents. Intramolecular hydrogen bonding may shift these absorptions to lower frequencies compared to free hydroxyl groups [42] [37].

Carbon-hydrogen stretching vibrations contribute to the infrared spectrum through multiple absorption bands in the 2800-3100 wavenumber region [36] [43]. Aromatic carbon-hydrogen stretches typically appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur at slightly lower frequencies. The complex substitution pattern of Isochromophilone V generates multiple overlapping absorptions in this region.

The presence of chlorine substitution influences the infrared spectrum through its effects on adjacent carbon-carbon and carbon-oxygen stretching frequencies [35] [36]. Chlorine substitution typically results in characteristic fingerprint region absorptions that aid in structural identification and differentiation from non-halogenated analogs.

Carbon-carbon double bond stretching vibrations appear in the 1500-1650 wavenumber region, with conjugated systems exhibiting absorptions at the lower end of this range [36] [44]. The dienyl side chain of Isochromophilone V contributes multiple carbon-carbon double bond stretching modes that overlap with aromatic carbon-carbon stretching vibrations.

Chromophore Analysis

Ultraviolet-visible spectroscopy provides essential information regarding the chromophoric systems present in Isochromophilone V and enables the characterization of electronic transitions and conjugation patterns [45] [46]. The ultraviolet-visible spectrum of this azaphilone derivative exhibits characteristic absorption bands that reflect the extended conjugation within the molecular framework.

The primary chromophore in Isochromophilone V consists of the chlorinated benzopyran core system, which generates intense absorption bands in the ultraviolet-visible region [1] [47]. This chromophoric system exhibits characteristic λmax values that are diagnostic for azaphilone natural products and enable differentiation from other structural classes [46] [44].

The azaphilone chromophore typically exhibits multiple absorption maxima corresponding to different electronic transitions [47]. The longest wavelength absorption band usually appears around 380-400 nanometers and corresponds to an n→π* transition involving the non-bonding electrons of oxygen atoms and the π* orbitals of the conjugated system. This low-energy transition is responsible for the characteristic yellow to orange coloration of azaphilone compounds.

Higher energy absorption bands in the ultraviolet region (250-350 nanometers) correspond to π→π* transitions within the conjugated aromatic system [45] [44]. These transitions exhibit high molar absorptivity values and provide information regarding the extent of conjugation and the substitution patterns within the chromophore [46].

The dienyl side chain contributes to the overall chromophoric system through its conjugation with the aromatic core [47]. This extended conjugation typically results in bathochromic shifts (red shifts) of the absorption maxima compared to azaphilones with saturated side chains [44]. The degree of conjugation and the stereochemistry of the double bonds influence the exact positions and intensities of the absorption bands.

Solvent effects significantly influence the ultraviolet-visible spectrum of Isochromophilone V through specific interactions with the chromophoric system [46]. Polar solvents may cause bathochromic or hypsochromic shifts depending on the nature of the electronic transitions and the specific solvent-solute interactions. These solvent-dependent spectral changes provide additional information regarding the electronic properties of the chromophore.

The molar absorptivity values observed for Isochromophilone V reflect the efficiency of light absorption by the chromophoric system [45] [44]. Highly conjugated systems typically exhibit molar absorptivity values exceeding 10,000 M-1cm-1, while less extensive chromophores show correspondingly lower values [46]. These quantitative measurements enable the assessment of chromophore strength and facilitate quantitative analytical applications.

X-ray Crystallography Studies

X-ray crystallography represents the definitive method for determining the three-dimensional molecular structure and absolute configuration of Isochromophilone V. This technique provides unambiguous structural information through the analysis of X-ray diffraction patterns generated by crystalline samples of the compound.

The crystallization of Isochromophilone V requires careful optimization of experimental conditions to obtain suitable single crystals for diffraction analysis. Common crystallization methods include vapor diffusion, slow evaporation, and temperature-controlled precipitation techniques using various solvent systems. The selection of appropriate solvents and crystallization conditions significantly influences crystal quality and diffraction properties.

X-ray diffraction data collection typically utilizes synchrotron radiation or conventional laboratory X-ray sources equipped with charged-coupled device detectors. Modern diffractometers provide automated data collection capabilities with precise crystal positioning and systematic data acquisition protocols. The quality of diffraction data depends on crystal size, mosaicity, and experimental conditions such as temperature and exposure time.

Structure solution and refinement procedures employ direct methods and iterative refinement algorithms to determine atomic positions and thermal parameters. The molecular structure of Isochromophilone V obtained through X-ray crystallography reveals precise bond lengths, bond angles, and torsion angles that define the three-dimensional architecture of the molecule.

The absolute configuration of Isochromophilone V can be determined through X-ray crystallography using anomalous scattering effects from heavy atoms or through the analysis of Flack parameters. The presence of chlorine in the molecular structure provides sufficient anomalous scattering to enable absolute configuration determination without the need for heavy atom derivatization.

Crystal packing analysis reveals intermolecular interactions including hydrogen bonding, van der Waals contacts, and π-π stacking interactions. These non-covalent interactions influence the solid-state properties of Isochromophilone V and provide insights into potential biological binding modes and molecular recognition phenomena.

Related azaphilone structures have been successfully characterized through X-ray crystallography, providing structural precedents for comparison with Isochromophilone V. These comparative studies enable the identification of common structural features within the azaphilone family and facilitate structure-activity relationship analyses.

Quantum Chemical Computational Analysis

Quantum chemical calculations provide theoretical predictions of spectroscopic properties and electronic structures for Isochromophilone V, complementing experimental characterization techniques. These computational approaches enable the prediction of nuclear magnetic resonance chemical shifts, electronic circular dichroism spectra, and vibrational frequencies that support structural assignments and stereochemical determinations.

Density functional theory calculations represent the most widely applied quantum chemical method for azaphilone natural products. These calculations employ hybrid functionals such as B3LYP or M06-2X with appropriate basis sets to optimize molecular geometries and predict spectroscopic properties. The computational protocols typically include conformational searches to identify low-energy molecular conformations followed by property calculations for each significant conformer.

Nuclear magnetic resonance chemical shift predictions through quantum chemical calculations enable the validation of experimental assignments and the determination of relative configurations. The gauge-independent atomic orbital method provides accurate predictions of both 1H and 13C nuclear magnetic resonance chemical shifts that can be compared directly with experimental data. Statistical analysis of calculated versus experimental chemical shifts facilitates the identification of the correct structural isomer.

Electronic circular dichroism calculations using time-dependent density functional theory predict the optical rotation and circular dichroism spectra of Isochromophilone V. These calculations enable the determination of absolute configuration through comparison of calculated and experimental electronic circular dichroism spectra. The theoretical predictions account for conformational flexibility through Boltzmann weighting of individual conformer contributions.

Vibrational frequency calculations predict the infrared and Raman spectra of Isochromophilone V, enabling the assignment of experimental vibrational bands to specific molecular motions. These calculations provide normal mode descriptions that facilitate the interpretation of experimental spectra and the identification of characteristic functional group vibrations.

Molecular orbital analysis reveals the electronic structure and bonding patterns within Isochromophilone V. The frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital, provide insights into chemical reactivity and electronic properties. These calculations enhance the understanding of spectroscopic transitions and photochemical behavior.